

Role of 1-(1-Naphthyl)-2-thiourea in agricultural research as a rodenticide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Naphthyl)-2-thiourea

Cat. No.: B1665576

[Get Quote](#)

An in-depth guide for researchers and scientists on the application of **1-(1-Naphthyl)-2-thiourea** (ANTU) as a rodenticide in agricultural research. This document provides detailed notes on its mechanism, historical context, and toxicity, alongside comprehensive protocols for its experimental use, emphasizing critical safety measures.

Introduction to 1-(1-Naphthyl)-2-thiourea (ANTU)

1-(1-Naphthyl)-2-thiourea, commonly known by its code designation ANTU, is an organosulfur compound historically significant as a potent rodenticide.^{[1][2]} It is a white or off-white crystalline powder with the chemical formula $C_{10}H_7NHC(S)NH_2$.^[1] Developed during World War II to combat severe rat infestations in urban centers like Baltimore, ANTU was initially hailed for its high toxicity and specificity towards the Norway rat (*Rattus norvegicus*).^{[1][3]}

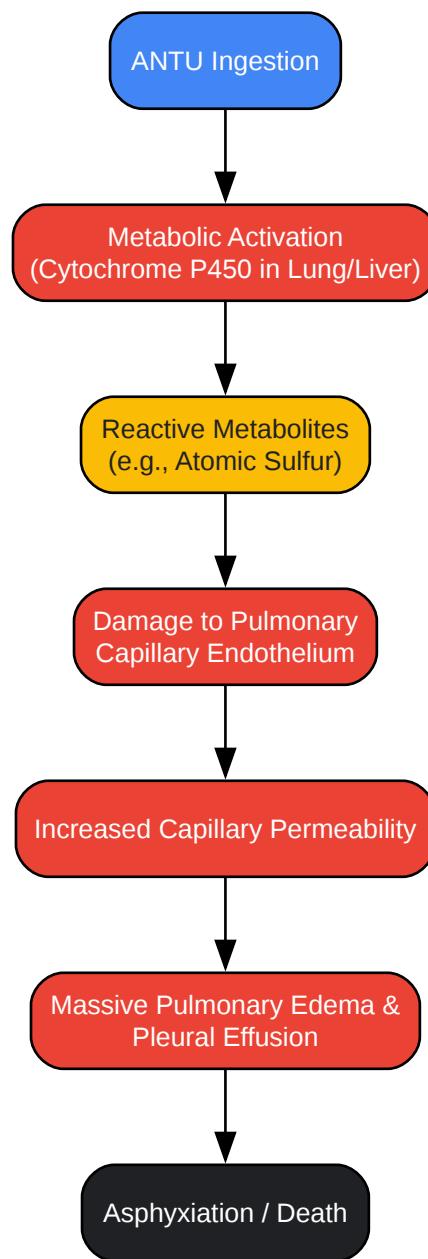
However, its use has significantly declined and it is no longer manufactured in the United States.^[4] This decline was driven by several factors, including the rapid development of tolerance in rat populations and significant safety concerns for non-target species and human handlers.^[1] Early formulations were found to be contaminated with the carcinogen beta-naphthylamine, and even purified ANTU is suspected of causing cancer and is mutagenic in the Ames test.^{[5][6]}

Despite being largely replaced by modern anticoagulants, ANTU remains a compound of interest in toxicological research.^{[3][7]} Its unique mechanism of inducing acute, massive pulmonary edema serves as a valuable experimental tool for studying this specific form of lung injury.^[4] This guide provides detailed application notes and protocols for researchers exploring

the toxicological properties of ANTU or its historical application in a controlled, research context. Extreme caution and stringent safety protocols are mandatory when handling this compound.

Section 1: Mechanism of Action & Toxicokinetics

The rodenticidal effect of ANTU is not direct but relies on its metabolic activation within the target animal. This bioactivation is a critical concept for understanding both its efficacy and its species-specific toxicity.


Metabolic Activation and Toxicity

Upon ingestion, ANTU is absorbed and transported to the liver and lungs, where it is metabolized by the cytochrome P450 mixed-function oxidase system.[\[1\]](#)[\[8\]](#) The process, which requires NADPH, converts ANTU into its non-toxic oxygen analog, α -naphthylurea (ANU), but also releases highly reactive byproducts: atomic sulfur and a reactive metabolite containing the carbonyl carbon of ANTU.[\[1\]](#)[\[9\]](#)

These reactive metabolites are the primary drivers of toxicity. They attack and damage the endothelial cells lining the pulmonary capillaries.[\[10\]](#)[\[11\]](#) This damage dramatically increases the permeability of these blood vessels, causing massive leakage of fluid from the bloodstream into the alveolar spaces and the pleural cavity.[\[1\]](#)[\[4\]](#) The result is severe pulmonary edema (fluid in the lungs) and pleural effusion (fluid around the lungs), which interferes with oxygen uptake and leads to death by asphyxiation; the animal effectively drowns in its own fluids.[\[4\]](#)[\[11\]](#) The generation of hydroxyl (OH) radicals appears to be a key part of this lung injury.[\[1\]](#)

Toxicokinetics and Tolerance

ANTU is absorbed rapidly from the gut, especially in the presence of fat.[\[4\]](#) Its metabolites are primarily excreted in the urine.[\[4\]](#) A key characteristic of ANTU is the development of tolerance after a single, non-lethal dose. Rats that survive an initial exposure become resistant to the compound for approximately 30 days.[\[1\]](#) This tolerance is attributed to a decrease in the activity of the cytochrome P450 enzymes in the lung, which reduces the metabolic activation of ANTU and thus its toxicity.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a laboratory bait efficacy study of ANTU.

Section 4: Data Presentation

The significant variation in ANTU's toxicity across species is a critical factor for its research application.

Species	Scientific Name	Oral LD ₅₀ (mg/kg)	Reference(s)
Norway Rat	Rattus norvegicus	3 - 6	[1][12]
Dog	Canis lupus familiaris	0.38	[1]
Mouse	Mus musculus	5 - 10	[1][12]
Monkey	(Rhesus)	4,000 - 4,250	[1][12]
Pig	Sus scrofa domesticus	Poisoned occasionally	[1]
Ruminants	(e.g., cattle, sheep)	Resistant	[1]

Conclusion

1-(1-Naphthyl)-2-thiourea is a fast-acting rodenticide with a unique toxic mechanism centered on metabolic activation leading to catastrophic pulmonary edema. While its historical role in agricultural and urban pest control was significant, its practical application was ultimately limited by the development of tolerance in target populations and severe safety risks, including high toxicity to non-target species like dogs and suspected carcinogenicity in humans. [1] [5] Today, ANTU has been superseded by modern rodenticides, primarily anticoagulants, for field use. [13] Its continued relevance lies in the realm of toxicology, where it serves as a reliable chemical agent for inducing and studying acute lung injury and pulmonary edema in a research setting. [4] Any researcher considering its use must do so with a profound understanding of its hazards and with the implementation of rigorous, unwavering safety protocols.

References

- Wikipedia. α -Naphthylthiourea. [Link]
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). *Drug Metabolism and Disposition*, 4(4), 314-322. [Link]

- Davies, J. M., Thomas, H. F., & Manson, D. (1982). Bladder tumours among rodent operatives handling ANTU. British medical journal (Clinical research ed.), 285(6346), 927–931. [\[Link\]](#)
- Sooter, C. A. (1947). Antu for Brown Rats. University of Nebraska - Lincoln, DigitalCommons@University of Nebraska - Lincoln. [\[Link\]](#)
- Hardwick, S. J., Skamarauskas, J. T., Smith, L. L., Upshall, D. G., & Cohen, G. M. (1991). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphhydryl levels. Biochemical pharmacology, 42(6), 1203–1208. [\[Link\]](#)
- Hollinger, M. A., Giri, S. N., & Freywold, M. (1984). Pulmonary toxicity of thioureas in the rat. Journal of Toxicology and Environmental Health, 14(2-3), 195-206. [\[Link\]](#)
- Wikipedia. Rodenticide. [\[Link\]](#)
- Chemchart. **1-(1-Naphthyl)-2-thiourea** (86-88-4). [\[Link\]](#)
- Agent, S. (2025). The Ecological Origins and Consequences of the Rodent Bait Station: From WWII Britain to Contemporary California.
- Neogen Corporation. (2014).
- United States Department of the Interior, Fish and Wildlife Service. (1946). Facts about ANTU. [\[Link\]](#)
- Wikiwand. α -Naphthylthiourea. [\[Link\]](#)
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-(1-Naphthyl)thiourea. [\[Link\]](#)
- EDU VET. (2021). ANTU Poisoning -ALPHA-NAPHTHYL THIOUREA Toxicology. YouTube. [\[Link\]](#)
- Gupta, R. C. (2018). Naphthylthiourea, a-.
- Richter, C. P. (1945). U.S. Patent No. US2390848A. Washington, DC: U.S.
- Centers for Disease Control and Prevention (CDC). (1994). ANTU - IDLH. NIOSH. [\[Link\]](#)
- U.S. Department of Agriculture (USDA). (2022). EPA Inquiry Rodenticides - Usage, Application Methods, and Alternatives.
- Endepols, S., Klemann, N., Pelz, H. J., & Lang, J. (2015). RRAC, Guidelines on anticoagulant rodenticide resistance management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. α -Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bladder tumours among rodent operatives handling ANTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wikiwand.com [wikiwand.com]
- 10. Pulmonary toxicity of thioureas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ANTU - IDLH | NIOSH | CDC [cdc.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Role of 1-(1-Naphthyl)-2-thiourea in agricultural research as a rodenticide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665576#role-of-1-1-naphthyl-2-thiourea-in-agricultural-research-as-a-rodenticide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com